(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol (2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17671129
InChI: InChI=1S/C24H28N2O/c1-26(2)18-23(19-27)25-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23,25,27H,18-19H2,1-2H3/t23-/m0/s1
SMILES:
Molecular Formula: C24H28N2O
Molecular Weight: 360.5 g/mol

(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol

CAS No.:

Cat. No.: VC17671129

Molecular Formula: C24H28N2O

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol -

Specification

Molecular Formula C24H28N2O
Molecular Weight 360.5 g/mol
IUPAC Name (2S)-3-(dimethylamino)-2-(tritylamino)propan-1-ol
Standard InChI InChI=1S/C24H28N2O/c1-26(2)18-23(19-27)25-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23,25,27H,18-19H2,1-2H3/t23-/m0/s1
Standard InChI Key LDWOHBXKQDBJTQ-QHCPKHFHSA-N
Isomeric SMILES CN(C)C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CN(C)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C24H28N2O, with a molecular weight of 360.50 g/mol. Its structure comprises:

  • A propan-1-ol backbone with hydroxyl (-OH), dimethylamino (-N(CH3)2), and trityl-substituted amino (-NH-Trityl) groups.

  • Chirality at the second carbon (C2), critical for its stereochemical interactions .

The trityl group (triphenylmethyl, -C(C6H5)3) introduces significant steric bulk, influencing reactivity and solubility. The dimethylamino group enhances basicity, enabling participation in acid-base reactions and coordination chemistry .

Stereochemical Considerations

The 2S configuration dictates spatial arrangement, affecting binding affinity in chiral environments. Computational models predict a dihedral angle of ~120° between the trityl and dimethylamino groups, stabilizing the molecule via intramolecular van der Waals interactions.

Synthesis and Reaction Pathways

Key Synthetic Routes

Synthesis typically involves multi-step functionalization of a propanol precursor. A representative pathway includes:

StepReactionReagents/ConditionsYield
1Amino protectionTrityl chloride, DIPEA, DCM, 0°C → RT85%
2DimethylaminationDimethylamine, HCHO, NaBH3CN, MeOH78%
3Chiral resolutionChiral column chromatography (S,S)-Whelk-O162%

Step 1: The primary amine of 3-amino-2-aminopropan-1-ol is protected with trityl chloride under basic conditions .
Step 2: The secondary amine undergoes reductive alkylation with formaldehyde and dimethylamine, followed by sodium cyanoborohydride reduction .
Step 3: Racemic mixture resolution via chiral chromatography yields the 2S enantiomer .

Stereoselective Modifications

Asymmetric catalysis using BINAP-Ru complexes achieves enantiomeric excess (ee) >90% in hydrogenation steps . Alternative methods employ enzymatic resolution with Candida antarctica lipase B, though yields are lower (~50%) .

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in water<0.1 mg/mL
Solubility in DMSO25 mg/mL
Melting Point142–145°C
logP (octanol-water)3.8

The trityl group confers lipophilicity, limiting aqueous solubility. Stability studies indicate decomposition <5% at 25°C over 6 months under inert atmosphere .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl3): δ 7.45–7.25 (m, 15H, Trityl Ar-H), 3.85 (dd, J=10.2 Hz, 1H, C2-H), 2.45 (s, 6H, N(CH3)2) .

  • IR (KBr): 3350 cm⁻¹ (O-H), 1605 cm⁻¹ (C-N) .

Applications in Organic Synthesis

Chiral Auxiliary in Peptide Synthesis

The trityl group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Its bulk prevents undesired side reactions, while the dimethylamino group facilitates cleavage under mild acidic conditions (e.g., 1% TFA) .

Intermediate in Pharmaceutical Agents

The compound is a precursor to β-adrenergic receptor ligands, where chirality enhances receptor selectivity. Derivatives show promise in treating asthma and cardiovascular disorders .

Future Research Directions

  • Catalytic asymmetric synthesis to improve ee and yield.

  • Bioconjugation studies exploring utility in antibody-drug conjugates.

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